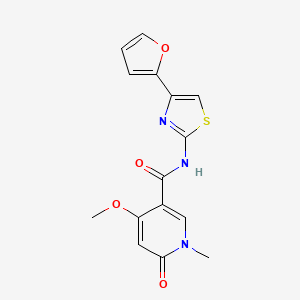

![molecular formula C11H15Cl2N3O B2758121 3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride CAS No. 2197062-78-3](/img/structure/B2758121.png)

3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

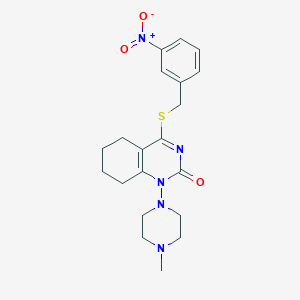

“3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine family, which is known for its biological activity . Pyrrolopyrazine compounds contain pyrrole and pyrazine rings .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of “3’H-Spiro{piperidine-4,1’-pyrrolo[2,3-c]pyridine}-2’-one dihydrochloride” includes a spiro atom, which is a quaternary carbon atom shared by two rings . The compound contains a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Applications De Recherche Scientifique

Crystal Structure and Molecular Interaction Studies

- The crystal structure analysis of compounds with spiro links connecting piperidine, pyrrolidine, and indole residues has been detailed, offering insights into their conformation and interactions within the crystal matrix. Such studies are fundamental for understanding molecular geometry, conformations, and potential reactivity or binding characteristics (Farag et al., 2013).

Synthesis and Modification of Bioactive Compounds

- The incorporation of spiro-piperidine units in synthetic bacteriochlorins has been explored for tuning the spectral properties of these molecules, which are crucial for applications in photodynamic therapy and as near-infrared absorbers (Reddy et al., 2013). The synthetic routes to novel spiro compounds, including spiro-pyrrolidines and spiro-piperidines, have demonstrated their potential in medicinal chemistry, particularly as antihypertensive agents and antimycobacterial compounds (Davis et al., 1983; Kumar et al., 2009).

Development of Highly Selective and Efficacious Inhibitors

- Spirocyclic compounds have been designed and synthesized as highly selective and efficacious inhibitors targeting specific receptors, demonstrating the versatility of these structures in drug discovery and development. For example, spiro[indoline-3,4'-piperidine]-2-ones have shown promise as c-Met/ALK dual inhibitors, indicative of their potential in cancer therapy (Li et al., 2013).

Advanced Materials and Chemical Synthesis Techniques

- The synthesis of spirocyclic nitroxides has been explored for applications in modern natural sciences, indicating their role in developing materials with unique magnetic or electronic properties. These compounds have applications ranging from dynamic nuclear polarization experiments to potential use in organic electronics and spintronics (Zaytseva & Mazhukin, 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.2ClH/c15-10-11(2-5-12-6-3-11)8-1-4-13-7-9(8)14-10;;/h1,4,7,12H,2-3,5-6H2,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZDMXCGECEOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=NC=C3)NC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'H-Spiro{piperidine-4,1'-pyrrolo[2,3-c]pyridine}-2'-one dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)

![(1R,5S)-3-Pyridin-3-yl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2758039.png)

![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)